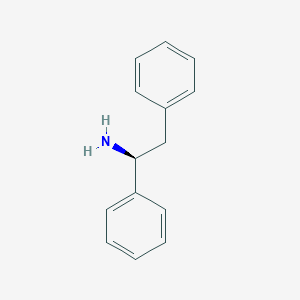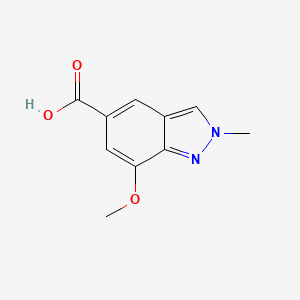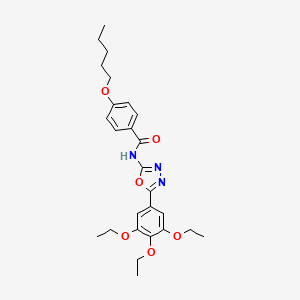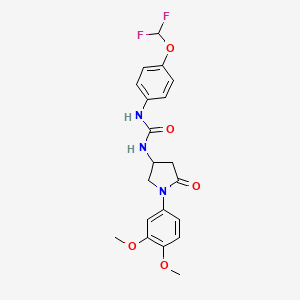
2-chloro-N-(2-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 189.68 .Applications De Recherche Scientifique
Reaction Mechanisms and Chemical Synthesis
A study by R. Bannard, N. Gibson, and J. Parkkari explored the reaction of trans-2-acylaminocyclanols with thionyl chloride, leading to the formation of D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride. This research sheds light on the chemical's utility in synthetic organic chemistry, particularly in the context of oxazoline synthesis and the inversion reaction facilitated by thionyl chloride, demonstrating its role in the production of cis-2-aminocyclohexanol derivatives (Bannard, R., Gibson, N., & Parkkari, J., 1971).
Pharmaceutical Applications
In the realm of pharmacology, the compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a novel anilidoquinoline derivative, was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, marking a noteworthy development in antiviral drug research (Ghosh, J., Swarup, V., Saxena, A., et al., 2008).
Environmental Impact and Herbicide Activity
The environmental behavior and impact of chloroacetamide herbicides, including acetochlor and its metabolites, have been studied by S. Coleman, R. Linderman, E. Hodgson, and R. Rose. Their research provides insights into the metabolic pathways of these compounds in human and rat liver microsomes, offering a perspective on their potential environmental and health implications (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Material Science and Ligand Protein Interactions
Research into bioactive benzothiazolinone acetamide analogs, focusing on spectroscopic, quantum mechanical studies, and ligand-protein interactions, has potential implications for photovoltaic efficiency modeling. This area of research underscores the compound's utility in developing new materials with applications in dye-sensitized solar cells, demonstrating the versatility of acetamide derivatives in material science (Mary, Y., Yalcin, G., Resmi, K. S., et al., 2020).
Safety and Hazards
The safety information for 2-chloro-N-(2-methylcyclohexyl)acetamide indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of the compound 2-chloro-N-(2-methylcyclohexyl)acetamide are currently unknown. The compound is a derivative of chloroacetamide, which has been reported to have various biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of chloroacetamide, it may share some of the same mechanisms of action. Chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . .
Biochemical Pathways
Chloroacetamides, such as butachlor, have been reported to inhibit the biosynthesis of VLCFAs, affecting early plant development . Whether this compound affects similar pathways is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of chloroacetamide, it may share some of the same effects. Chloroacetamides are known to inhibit the biosynthesis of VLCFAs, affecting early plant development . .
Propriétés
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESMQGNIBIAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)
![Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-](/img/structure/B2711889.png)

![(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2711893.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711895.png)
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2711896.png)
![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)




![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
